
1-(2-Chlorophenyl)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenyl)isoquinoline is a heterocyclic aromatic compound that belongs to the class of isoquinolines It features a chlorine atom attached to the phenyl ring, which is fused to an isoquinoline structure
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)isoquinoline can be synthesized through various methods. One notable approach involves the Suzuki cross-coupling reaction between 2-chlorophenylboronic acid and methyl-1-bromoisoquinoline-3-carboxylate . This method provides a robust and efficient route to the target compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Suzuki cross-coupling reaction due to its high yield and scalability. The reaction is carried out under controlled conditions using palladium catalysts and appropriate solvents to ensure optimal product formation.
化学反応の分析
Types of Reactions: 1-(2-Chlorophenyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under specific conditions.
Major Products Formed:
Oxidation: Isoquinoline N-oxides.
Reduction: Hydrogenated isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
科学的研究の応用
1-(2-Chlorophenyl)isoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to bioactive molecules.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(2-Chlorophenyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it has been studied for its potential to interact with peripheral benzodiazepine receptors, which are involved in various physiological processes .
類似化合物との比較
Isoquinoline: The parent compound without the chlorine substitution.
2-Chlorophenylisoquinoline: A positional isomer with the chlorine atom at a different position on the phenyl ring.
1-(2-Bromophenyl)isoquinoline: A similar compound with a bromine atom instead of chlorine.
Uniqueness: 1-(2-Chlorophenyl)isoquinoline is unique due to the specific position of the chlorine atom, which can influence its reactivity and interaction with biological targets. This positional specificity can lead to distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
439614-58-1 |
|---|---|
分子式 |
C15H10ClN |
分子量 |
239.70 g/mol |
IUPAC名 |
1-(2-chlorophenyl)isoquinoline |
InChI |
InChI=1S/C15H10ClN/c16-14-8-4-3-7-13(14)15-12-6-2-1-5-11(12)9-10-17-15/h1-10H |
InChIキー |
XCBXOXQHBSFYBO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-B]pyridine, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B13818674.png)
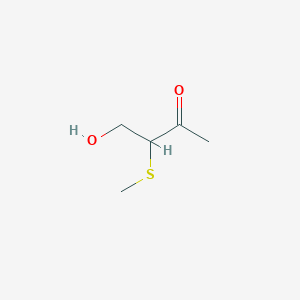
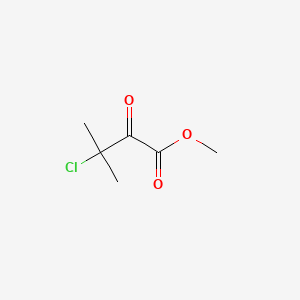


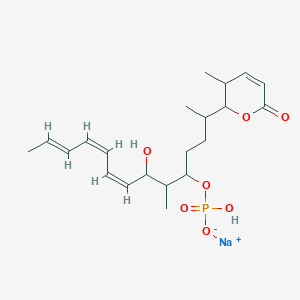
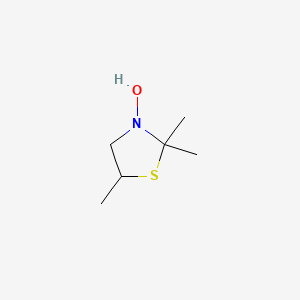
![methyl (2E,3Z,5E)-6-[4,4-dimethyl-3-(3-methylbut-2-enoxy)-2,3-dihydro-1,5-benzodioxepin-7-yl]-2-(methoxymethylidene)-3-methylhexa-3,5-dienoate](/img/structure/B13818713.png)
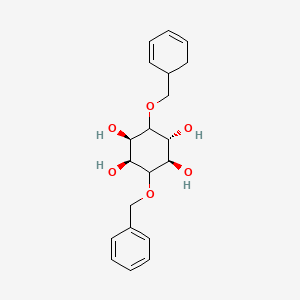
![2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL]ethenyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B13818733.png)

![1-[(E)-2-pyridin-2-ylethenyl]piperazine](/img/structure/B13818765.png)
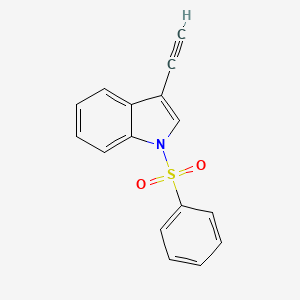
![4-chloro-N-(2-hydroxyethyl)-N-(((1R,4S)-3-methylbicyclo[2.2.1]heptan-2-yl)methyl)benzamide](/img/structure/B13818779.png)
